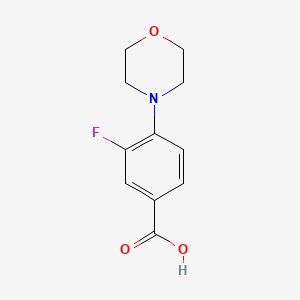

3-Fluoro-4-morpholinobenzoic acid

描述

Contextualization within Fluorinated Benzoic Acid Derivatives

The significance of 3-Fluoro-4-morpholinobenzoic acid is best understood within the broader context of fluorinated aromatic compounds, a class of molecules that has revolutionized modern drug discovery.

Significance of Fluorine Substitution in Aromatic Systems for Medicinal Chemistry

The introduction of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. numberanalytics.comtandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.com

Key advantages of fluorine substitution in aromatic rings include:

Enhanced Metabolic Stability : Replacing a hydrogen atom with fluorine on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. tandfonline.comacs.orgnih.gov

Improved Binding Affinity : The high electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing the binding affinity and potency of a drug. tandfonline.comresearchgate.netsioc-journal.cn

Conformational Control : Electrostatic interactions involving the fluorine atom can influence the conformation of a molecule, locking it into a bioactive shape that is optimal for target binding. acs.org

These benefits have led to the widespread incorporation of fluorine in a vast number of pharmaceuticals, with approximately 20% of all drugs on the market containing fluorine. nih.gov

Role as a Versatile Chemical Scaffold

This compound serves as a versatile chemical scaffold, meaning it provides a reliable molecular foundation upon which more complex structures can be built. synhet.com Its utility is demonstrated in its application as a key intermediate in the synthesis of significant pharmaceutical compounds.

A prominent example is its use in the preparation of Linezolid, an important antibiotic. google.comgoogle.comgoogle.com In patented synthetic routes, this compound is synthesized from precursors like 3,4-difluorobenzoic acid and then converted through several steps into the final antibiotic. google.comgoogle.com The process often involves activating the carboxylic acid group, followed by further chemical transformations. google.com

Furthermore, this compound has been utilized in the development of novel kinase inhibitors, such as those targeting TANK-binding kinase 1 (TBK1), which is implicated in cancer and inflammatory diseases. googleapis.com In these syntheses, the benzoic acid is converted into other functional groups to build the final, complex heterocyclic system of the inhibitor. googleapis.com These examples underscore the compound's role as a crucial building block, enabling the efficient construction of targeted therapeutic agents. evitachem.com

Historical Perspective of its Discovery and Early Applications

While a specific date for the initial synthesis of this compound is not prominently documented, its development is rooted in the broader history of organofluorine chemistry, which began in the early 20th century. numberanalytics.com The synthesis of fluorinated aromatics was initially a significant challenge, but advancements in fluorination methods paved the way for their widespread use. numberanalytics.com

The emergence of this compound as a commercially available and synthetically important compound is closely tied to the development of pharmaceuticals that incorporate its structure. Patent literature from the early 2000s details processes for preparing the antibiotic Linezolid, frequently citing this compound as a key intermediate. google.com These documents describe its synthesis, typically by reacting 3,4-difluorobenzoic acid with morpholine (B109124), showcasing an early and critical application of the compound in industrial pharmaceutical synthesis. google.comgoogle.comgoogle.com This role in the convergent synthesis of a major antibiotic highlights its established importance as a valuable chemical intermediate. google.com

Current Research Landscape and Emerging Trends

The current research landscape continues to leverage the unique structural features of this compound. Its application has expanded beyond antibiotics into cutting-edge areas of drug discovery, particularly in the development of kinase inhibitors for diseases like cancer. googleapis.com The presence of fluorine is crucial for enhancing the metabolic stability and potency of these next-generation therapies. nih.govresearchgate.net

Emerging trends point towards the continued importance of fluorinated building blocks in creating highly specific and effective drugs. nih.govnih.gov The dual functionality of this compound—a carboxylic acid for versatile chemical modification and a fluoro-morpholino-phenyl group for influencing pharmacokinetic properties—makes it an attractive starting point for combinatorial chemistry and the generation of new drug candidate libraries. As researchers seek to fine-tune the properties of new medicines, the demand for sophisticated and well-characterized scaffolds like this compound is expected to grow, solidifying its role in the future of medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 588708-72-9 |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylbenzoic acid |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| PubChem CID | 12109595 |

| SMILES String | O=C(O)c1cc(F)c(cc1)N2CCOCC2 |

| Data sourced from SynHet synhet.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYQIXUKGKGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477736 | |

| Record name | 3-Fluoro-4-morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588708-72-9 | |

| Record name | 3-Fluoro-4-morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-morpholinobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Morpholinobenzoic Acid

Established Synthetic Pathways

The core of the synthesis for 3-fluoro-4-morpholinobenzoic acid revolves around the formation of the C-N bond between the morpholine (B109124) ring and the fluorinated benzoic acid backbone. This is typically accomplished via nucleophilic aromatic substitution, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions in its Formation

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. In the case of this compound precursors, the fluorine atom and the carboxylic acid or a precursor nitro group serve this purpose.

A direct and efficient method for the synthesis of this compound involves the reaction of 3,4-difluorobenzoic acid with morpholine. mdpi.com In this reaction, the fluorine atom at the 4-position is selectively displaced by the secondary amine of the morpholine. This regioselectivity is driven by the activating effect of the para-carboxylic acid group and the generally higher reactivity of the fluorine atom at the 4-position in such systems.

The reaction is typically carried out at elevated temperatures. For instance, heating a mixture of 3,4-difluorobenzoic acid and morpholine in a solvent like sulfolane (B150427) at 170-175 °C for several hours can lead to complete conversion to the desired product. mdpi.com An alternative approach involves refluxing a solution of 3,4-difluorobenzoic acid in an excess of morpholine, which also serves as the solvent. mdpi.com Following the reaction, acidification of the mixture precipitates the this compound, which can then be purified by recrystallization. mdpi.com

Table 1: Reaction Conditions for the Synthesis of this compound from 3,4-Difluorobenzoic Acid and Morpholine

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Difluorobenzoic acid | Morpholine | Sulfolane | 170-175 | 3 | 81 | mdpi.com |

| 3,4-Difluorobenzoic acid | Morpholine | Morpholine | Reflux | 29 | High | mdpi.com |

While 3,4-difluorobenzoic acid is a common precursor, other halogenated benzoic acids can also be employed. For instance, 3-fluoro-4-chlorobenzoic acid can serve as a starting material. mdpi.com The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, the displacement of the chlorine atom in 4-chloro-3-fluorobenzoic acid by morpholine would typically require more forcing conditions compared to the displacement of fluorine.

The synthesis often starts from a more activated precursor, such as 3,4-difluoronitrobenzene (B149031) or 4-chloro-3-fluoronitrobenzene. mdpi.com The nitro group is a strong electron-withdrawing group that highly activates the aromatic ring for nucleophilic substitution. The reaction of these nitro precursors with morpholine proceeds readily, followed by the reduction of the nitro group to an amine (forming 3-fluoro-4-morpholinoaniline), and subsequent conversion of the amino group to a carboxylic acid via standard methods like diazotization followed by hydrolysis.

Multi-step Convergent Synthesis Strategies

The synthesis of this compound is often a key step within a larger, convergent synthesis plan for more complex molecules like linezolid. A convergent approach involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages.

Scale-Up Considerations and Industrial Synthesis

The industrial production of this compound requires careful consideration of reaction conditions, cost-effectiveness, and safety. A patented industrial process describes the scale-up of the reaction between 3,4-difluorobenzoic acid and morpholine. mdpi.com In a 2-liter reactor, a solution of 3,4-difluorobenzoic acid in a large excess of morpholine is heated at reflux for an extended period (e.g., 29 hours). mdpi.com The progress of the reaction is monitored, and upon completion, the product is isolated by acidification and purified. This method demonstrates a viable route for large-scale production. mdpi.com

Another approach for industrial synthesis involves starting from 3,4-difluoronitrobenzene. chemicalbook.com The reaction with morpholine is carried out in a solvent like butanone in the presence of sodium carbonate as a base under reflux conditions. chemicalbook.com The subsequent reduction of the nitro group can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C). chemicalbook.com These methods are designed to be robust, scalable, and economically feasible for industrial applications.

Advanced and Green Chemistry Approaches in Synthesis

While established methods are effective, there is a continuous drive to develop more sustainable and efficient synthetic routes. Advanced and green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the synthesis of related morpholine-containing compounds, microwave-assisted synthesis has been shown to be a powerful tool. mdpi.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.comajrconline.org The synthesis of morpholine-based chalcones, for example, has been successfully achieved using microwave heating, demonstrating the potential of this technology for the synthesis of this compound and its derivatives. mdpi.com

The principles of green chemistry also encourage the use of environmentally benign solvents and catalysts. While not yet specifically reported for this compound, research into the amination of fluorobenzoic acids using greener methods is ongoing. This includes the exploration of photocatalytic methods for amination, which utilize light energy to drive the reaction, potentially under milder conditions. nih.gov Furthermore, the development of mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offers a promising avenue for the green synthesis of functional biopolymers and could be adapted for the synthesis of smaller molecules like the target compound. spectrochem.in

Catalytic Methods for Regioselective Transformations

The regioselective introduction of fluorine into aromatic systems is a key challenge in organic synthesis. While specific catalytic methods for the direct C-H fluorination of 4-morpholinobenzoic acid to yield the 3-fluoro isomer are not extensively detailed in the literature, broader research into transition-metal-catalyzed C-H functionalization offers potential pathways. rsc.org These methods often employ directing groups to control the position of fluorination. For instance, copper-catalyzed C-H fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) has been shown to be effective for benzylic C-H bonds, and similar principles could potentially be adapted for the targeted fluorination of aromatic rings. nih.gov The development of such catalytic systems is crucial for improving the atom and step economy of the synthesis of fluorinated molecules. rsc.org

Chemoenzymatic Synthesis and Biocatalysis for Fluorinated Compounds

The application of enzymes in the synthesis of fluorinated organic compounds is a rapidly growing field, offering mild and selective reaction conditions. nih.gov While specific chemoenzymatic routes to this compound are not well-documented, general strategies for the biocatalytic synthesis of fluorinated aromatics provide a foundation for future research. Enzymes such as hydrolases, oxidoreductases, and lyases have been employed in the synthesis of various fluorinated building blocks. These biocatalytic methods can offer high enantioselectivity and regioselectivity, which are often difficult to achieve with traditional chemical methods.

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further molecular elaboration, allowing for the construction of a wide array of derivatives.

Formation of Acid Chlorides as Activated Intermediates

The conversion of the carboxylic acid to a more reactive acid chloride is a common and crucial step in many synthetic sequences. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-Fluoro-4-morpholinobenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles. While specific literature on the synthesis of 3-Fluoro-4-morpholinobenzoyl chloride is scarce, analogous transformations of other fluorinated benzoic acids are well-established. For example, the preparation of 3-chloro-4-fluorobenzoyl chloride from the corresponding carboxylic acid using thionyl chloride has been reported. google.com

Table 1: Common Reagents for the Formation of Acid Chlorides from Carboxylic Acids

| Reagent | Byproducts | Typical Conditions |

| Thionyl chloride (SOCl₂) | SO₂, HCl (gaseous) | Often used neat or in an inert solvent (e.g., toluene), sometimes with a catalytic amount of DMF. |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Typically used in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Solid reagent, reaction can be performed neat or in an inert solvent. |

This table presents general information and is not specific to this compound due to a lack of published data.

Esterification Reactions for Libraries Synthesis

Esterification of this compound is a key method for creating libraries of compounds for biological screening and materials science applications. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic and widely used method. researchgate.netrug.nl Alternative methods, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), offer milder conditions suitable for more sensitive substrates. orgsyn.org The synthesis of esters from 4-fluorobenzoic acid has been reported, providing a basis for the potential esterification of its 3-fluoro-4-morpholino-substituted counterpart. researchgate.netglobalscientificjournal.com

Table 2: Selected Methods for the Esterification of Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol or removal of water to drive to completion. researchgate.netrug.nl |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions, suitable for a wide range of substrates. orgsyn.org |

| Acid Chloride Route | Alcohol, Pyridine or other base | Two-step process via the acid chloride intermediate. |

This table presents general information and is not specific to this compound due to a lack of published data.

Medicinal Chemistry and Drug Discovery Applications of 3 Fluoro 4 Morpholinobenzoic Acid and Its Derivatives

As a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The utility of 3-fluoro-4-morpholinobenzoic acid as a versatile building block is most prominently demonstrated in its application in the synthesis of complex APIs. Its chemical handles allow for its incorporation into larger molecules, providing essential pharmacophoric features.

One of the most significant applications of this compound is as a key precursor in the synthesis of Linezolid, the first clinically approved oxazolidinone antibiotic. nih.gov Linezolid is effective against serious Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov The 3-fluoro-4-morpholinophenyl moiety is a critical component of Linezolid's structure, fitting into the A-site of the bacterial ribosome to inhibit protein synthesis. researchgate.netnih.gov

Several synthetic routes to Linezolid rely on intermediates derived from this compound. A common strategy involves the conversion of 3,4-difluorobenzoic acid to this compound by reaction with morpholine (B109124). acimmune.com This intermediate can then be activated, for example, by converting it to an acid chloride or another activated ester, and subsequently reacted with an azide (B81097) salt to form 3-fluoro-4-(morpholin-1-yl)benzoyl azide. acimmune.com This azide is a key component for constructing the oxazolidinone ring system of Linezolid. acimmune.com

Alternatively, and more commonly, the synthesis proceeds via 3-fluoro-4-morpholinoaniline (B119058). ossila.com This aniline (B41778) derivative can be synthesized from 3,4-difluoronitrobenzene (B149031) and morpholine, followed by the reduction of the nitro group. ossila.com The resulting 3-fluoro-4-morpholinoaniline is then elaborated through various multi-step sequences to yield Linezolid. nih.govnih.govresearchgate.net These processes highlight the compound's role as a foundational element in producing this vital antibiotic.

| Starting Material | Key Intermediate | Key Reaction Steps | Reference(s) |

| 3,4-Difluorobenzoic Acid | This compound | 1. Reaction with morpholine2. Conversion to benzoyl azide3. Reaction with chiral oxirane | acimmune.com |

| 3,4-Difluoronitrobenzene | 3-Fluoro-4-morpholinoaniline | 1. Reaction with morpholine2. Nitro group reduction3. N-alkylation and cyclization | nih.govossila.com |

| 3-Fluoro-4-morpholinyl bromobenzene | 3-Fluoro-4-morpholinyl bromobenzene | Buchwald-Hartwig reaction with a chiral oxazolidinone compound | researchgate.net |

| Methyl 3-fluoro-4-morpholino phenyl carbamate | (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one | Reaction with R-epichlorohydrin, followed by further transformations | nih.gov |

The structure-activity relationship (SAR) studies of oxazolidinones have underscored the importance of the 3-fluoro-4-morpholinophenyl group (often referred to as the C- and D-rings) for antibacterial potency. acimmune.com Early studies established the essential role of the N-aryl oxazolidinone core, with the 3-fluorophenyl group and the 5-acetamidomethyl substituent being key for activity. nih.govacimmune.com

SAR studies also consistently point to the importance of the C-5 side chain of the oxazolidinone ring. While the acetamidomethyl group of Linezolid is crucial for its interaction with the ribosomal binding site, research has shown that other small, non-polar fragments can be tolerated at this position. nih.gov However, larger and more polar substituents at the C-5 position generally lead to a decrease in antibacterial activity. nih.gov The synergy between the optimized 3-fluoro-4-morpholinophenyl group and the C-5 side chain is a defining feature of the high potency of Linezolid and its advanced analogs like radezolid (B1680497) and torezolid. acimmune.com

| Structural Moiety | SAR Findings | Impact on Activity | Reference(s) |

| A-Ring (Oxazolidinone) | C-5 acetamidomethyl group is crucial. The N-H acts as a hydrogen bond donor. | Essential for binding to the ribosome. Small, non-polar replacements are tolerated, but large or polar groups decrease activity. | acimmune.comnih.gov |

| B-Ring (Phenyl) | 3-Fluoro substituent is a key feature. | Enhances potency. | nih.govacimmune.com |

| C/D-Rings (Morpholinophenyl) | The morpholine ring at the 4-position is critical. | Provides a potency advantage and favorable pharmacokinetics. Plays a key role in activity against both susceptible and resistant strains. | acimmune.com |

While fluorinated benzoic acid derivatives are utilized in various areas of medicinal chemistry, the specific use of this compound as a direct building block for the synthesis of potassium channel openers is not extensively documented in the reviewed scientific literature. Research in this area often focuses on different molecular scaffolds.

The development of multifunctional agents for Alzheimer's disease often involves the use of fluorinated aromatic structures to enhance properties like metabolic stability and binding affinity. Although this compound is not a widely cited intermediate for this specific application, closely related analogs serve as important building blocks. For instance, 3-fluoro-4-methoxybenzoic acid is used as an intermediate in the synthesis of potential treatments for Alzheimer's disease. researchgate.net This suggests that the fluorobenzoic acid core is a valuable pharmacophore in the design of agents targeting neurodegenerative diseases. researchgate.net Derivatives of fluorobenzoic acids have been incorporated into various molecular frameworks, such as tacrine (B349632) and benzodihydrofuran, to create inhibitors of cholinesterases and modulators of β-amyloid aggregation, both of which are key pathological hallmarks of Alzheimer's disease.

Precursor for Linezolid and Related Oxazolidinone Antibiotics

Scaffold for Novel Therapeutic Agents

Beyond its role as a synthetic intermediate, the this compound structure itself serves as a foundational scaffold for the design of new therapeutic agents targeting different biological pathways.

Recent research has identified the morpholinobenzoic acid scaffold as a promising starting point for the development of inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme's dysregulation is implicated in various cancers, making it an attractive therapeutic target. A study exploring the pharmacophore of PC-PLC inhibitors confirmed that a 2-morpholino-5-N-benzylamino benzoic acid scaffold is optimal for activity. The research involved synthesizing a large number of compounds by modifying the central ring's substitution pattern, the alkyl heterocycle, and the N-benzyl bridge to map the structure-activity relationship. These findings indicate that the morpholinobenzoic acid core is a key element for achieving potent inhibition of PC-PLC and demonstrates the potential for derivatives, such as those with a 3-fluoro substitution, in the development of novel anticancer agents.

Exploration in Anticancer Therapies (e.g., Kinase Inhibitors)

The development of kinase inhibitors is a cornerstone of modern anticancer drug discovery. usf.edu While direct evidence of this compound as a kinase inhibitor is limited, its structural motifs are present in compounds designed for this purpose. For instance, arylmorpholine scaffolds, which are structurally related, have been explored as inhibitors of phosphoinositide 3-kinases (PI3-Ks), a family of enzymes often dysregulated in cancer. ucsf.edu These studies highlight the potential of the morpholine-substituted aromatic core in the design of kinase inhibitors.

Investigation in Antimicrobial and Antifungal Agents

The 3-fluoro-4-morpholinophenyl moiety, a derivative of this compound, has been incorporated into the structure of potent antimicrobial agents. A notable example is its integration into conjugates of Linezolid, an oxazolidinone antibiotic. The synthesis of (S)-4-Fluoro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl) benzamide (B126) has been reported, demonstrating the utility of this scaffold in developing new antibacterial agents. nih.gov

Studies on various fluorobenzoic acid amides have also shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts like Candida albicans. chemjournal.kz

| Compound/Derivative Class | Therapeutic Target/Application | Key Findings |

| (S)-4-Fluoro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl) benzamide | Antibacterial (Linezolid conjugate) | Demonstrates the use of the 3-fluoro-4-morpholinophenyl scaffold in creating potent antibacterial agents. nih.gov |

| Fluorobenzoic acid amides | Antibacterial and Antifungal | Exhibit broad-spectrum activity against various bacterial and fungal strains. chemjournal.kz |

Applications in Antiviral Research (e.g., RSV Inhibitors)

The search for effective antiviral agents, particularly for respiratory syncytial virus (RSV), is an ongoing area of research. While no direct studies link this compound to RSV inhibition, the broader class of fluorinated and benzoic acid derivatives has been explored. For example, novel molecules with a propoxybenzoate moiety have been designed and tested as non-toxic and effective inhibitors of Rhinovirus, a common respiratory pathogen. nih.gov This suggests the potential of substituted benzoic acids in antiviral drug design.

Design of Orexin-1 Receptor Inhibitors

Orexin receptors are implicated in regulating the sleep-wake cycle, and their antagonists are investigated for treating sleep disorders. The design of selective orexin-1 receptor (OX1R) antagonists has involved various chemical scaffolds. While there is no direct report of using this compound for this purpose, research on tetrahydroisoquinoline-based OX1R antagonists has shown that specific substitutions on the aromatic ring are crucial for potency and selectivity. nih.govnih.gov This highlights the importance of the substituted aromatic core in designing such inhibitors, a feature shared with this compound.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. frontiersin.orgfrontiersin.org this compound, with a molecular weight of 197.17 g/mol , fits the general "rule of three" criteria for a fragment (molecular weight < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors/acceptors, ≤ 3 rotatable bonds).

No Publicly Available Data on this compound as a Fragment Hit in Target Binding

Despite a comprehensive review of scientific literature and databases, no specific research findings or data detailing the application of this compound as a fragment hit in target binding studies have been identified.

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. wikipedia.org Successful hits from these screens are then optimized to develop more potent and selective drug candidates. nih.gov Key techniques in FBDD include nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and X-ray crystallography, which are sensitive enough to detect these weak interactions. researchgate.net

Fragment libraries are often designed to contain a diverse range of chemical scaffolds that adhere to the "Rule of Three," which suggests fragments should have a molecular weight under 300 Da, a cLogP of 3 or less, and no more than three hydrogen bond donors and acceptors. wikipedia.org The inclusion of fluorine atoms in fragment libraries is a common strategy, as the ¹⁹F nucleus provides a sensitive handle for NMR-based screening and can aid in determining the orientation of the fragment when bound to the target protein. thermofisher.com

While the principles of FBDD and the use of fluorinated fragments are extensively documented, searches for the specific utility of this compound as a fragment hit did not yield any published studies. This includes a lack of data on its inclusion in screening libraries, its identification as a hit against any particular biological target, or any subsequent characterization of its binding affinity or mode of interaction.

Therefore, it is not possible to provide detailed research findings or data tables regarding the utility of this compound as a fragment hit in target binding, as this information does not appear to be publicly available.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to understand how a ligand, such as 3-Fluoro-4-morpholinobenzoic acid, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy.

In the context of this compound, docking studies would be essential to identify potential protein targets and to hypothesize its mechanism of action. For instance, given the history of similar scaffolds, potential targets could include enzymes like DNA gyrase or caspase-3. nih.govnih.gov A docking simulation would predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The fluorine atom, for example, might engage in specific interactions with the protein backbone or side chains, while the morpholine (B109124) ring could fit into a hydrophobic pocket and its oxygen atom could act as a hydrogen bond acceptor. The carboxylic acid group is a potent hydrogen bond donor and acceptor and could anchor the ligand in the active site by interacting with charged or polar amino acid residues.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein adjust their conformations to optimize their interaction, offering deeper insights into the binding stability.

Example Docking Results for a Hypothetical Target

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Enzyme X (e.g., Kinase) | -8.5 | Arg12, Leu78, Asp145 | H-bond (Carboxylate with Arg12), Hydrophobic (Phenyl ring with Leu78), H-bond (Morpholine O with Asp145) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govmdpi.com These calculations provide fundamental insights into the structure, stability, and reactivity of this compound.

By solving approximations of the Schrödinger equation, these methods can determine various molecular properties: nih.gov

Molecular Geometry: Calculation of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. For example, studies on the related 3-Fluoro-4-methylbenzoic acid have determined its nearly planar molecular structure. researchgate.net

Electronic Properties: The distribution of electrons in the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): An ESP map reveals the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the carboxylic acid oxygen and the fluorine atom would be regions of negative potential, attractive to electrophiles or hydrogen bond donors. The carboxylic proton would be a site of positive potential.

Thermodynamic Properties: Enthalpies of formation and reaction energies can be calculated, providing data on the molecule's stability. mdpi.com

Calculated Electronic Properties (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (likely the morpholino-substituted ring) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (delocalized over the carbonyl and phenyl ring) |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for derivatives of this compound, a library of analogs would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀).

For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A mathematical equation is then generated that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules and reducing the need for extensive screening.

Conformational Analysis and Pharmacophore Generation

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key flexible bonds include the bond connecting the morpholine ring to the benzene (B151609) ring and the bond connecting the carboxylic acid group. The morpholine ring itself can exist in different conformations, typically a stable chair form.

Understanding the preferred low-energy conformations is crucial because a molecule's biological activity often depends on it adopting a specific three-dimensional shape—the "bioactive conformation"—to fit into its target's binding site. Studies on structurally related molecules, such as fluorinated prolines, have shown that fluorination can significantly influence the conformational preferences of a ring system, which in turn affects binding affinity. nih.govresearchgate.net

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound and its likely interactions, a pharmacophore model would include features such as:

A hydrogen bond acceptor (the morpholine oxygen).

A hydrogen bond donor/acceptor (the carboxylic acid group).

An aromatic ring feature.

A potential halogen bond donor or electrostatic feature (the fluorine atom).

This pharmacophore model serves as a 3D template for designing new molecules or for searching databases to find other structurally diverse compounds that might exhibit the same biological activity.

Fluorine Effects on Molecular Recognition and Binding Affinity

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its properties. mdpi.com The fluorine atom in the 3-position of this compound is expected to have several significant effects on its molecular recognition and binding affinity. researchgate.net

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the acidity (pKa) of the carboxylic acid group and modulate the electron density of the aromatic ring. This can influence π-π stacking interactions with aromatic residues like phenylalanine (Phe) in a binding pocket. researchgate.net

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes and enter hydrophobic binding pockets. nih.gov

Conformational Control: As an electronegative substituent, fluorine can influence the conformational preferences of the molecule through steric and electronic effects, potentially pre-organizing the ligand into its bioactive conformation. researchgate.net

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of the compound.

Specific Interactions: The fluorine atom is a weak hydrogen bond acceptor. More importantly, under certain circumstances, it can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein backbone, contributing to binding affinity. nih.gov Research on fluorinated ligands binding to targets like the VHL E3 ubiquitin ligase has shown that fluorine can either strengthen key hydrogen bonds through inductive effects or lead to steric and electronic repulsion, depending on its precise location and stereochemistry. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-fluoro-4-morpholinobenzoate |

| 3-Fluoro-4-methylbenzoic acid |

| 3-Fluoro-4-hydroxyprolines |

| 3-Fluoro-4-(thiomorpholine-4-carbonyl)benzoic acid |

| 4-fluorobenzoic acid |

| DNA gyrase |

| Caspase-3 |

Analytical and Characterization Techniques in Research on 3 Fluoro 4 Morpholinobenzoic Acid

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-Fluoro-4-morpholinobenzoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Advanced NMR Spectroscopy (e.g., 19F NMR for Fluorinated Compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds like this compound, 19F NMR provides specific and sensitive insights into the fluorine atom's environment. wikipedia.org The 19F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly receptive to NMR analysis. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings, providing valuable structural information. psu.edu

In 19F NMR, the large chemical shift dispersion, which can span over 800 ppm, allows for the clear resolution of fluorine signals, even in complex molecules, minimizing the risk of signal overlap. wikipedia.orgnih.gov The chemical shift for the fluorine atom in this compound would be indicative of its position on the aromatic ring and the electronic effects of the adjacent carboxyl and morpholino groups. Furthermore, coupling between the 19F nucleus and adjacent protons (1H) on the aromatic ring would result in specific splitting patterns, further confirming the substitution pattern. wikipedia.org These coupling constants (J-values) are predictable and provide definitive evidence of the through-bond proximity of the coupled nuclei. wikipedia.org

A typical 19F NMR experiment would be conducted in a suitable deuterated solvent, and a fluorine-containing reference standard, such as trifluoroacetic acid (TFA), may be used. nih.gov The resulting spectrum would show a signal corresponding to the fluorine atom, with its chemical shift and multiplicity providing key data for structural confirmation. youtube.com

Table 1: Key Parameters in 19F NMR Spectroscopy

| Parameter | Significance for this compound | Typical Information Obtained |

|---|---|---|

| Chemical Shift (δ) | Indicates the electronic environment of the fluorine atom on the benzene (B151609) ring. | Confirmation of the fluorine's position relative to the electron-withdrawing carboxyl group and electron-donating morpholino group. |

| Spin-Spin Coupling (J) | Reveals interactions with neighboring protons on the aromatic ring. | Provides evidence of the substitution pattern and connectivity of atoms. |

| Integration | Proportional to the number of fluorine atoms giving rise to the signal. | Confirms the presence of a single fluorine atom in the molecule. |

Mass Spectrometry (GC-MS, LC-MS, MALDI-TOF) for Purity and Identity

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. researchgate.netnih.gov

In a typical MS analysis, the molecule is fragmented, and the resulting fragmentation pattern serves as a "molecular fingerprint," which can be used to confirm the structure. For this compound, the molecular ion peak would correspond to its molecular weight. Key fragmentation patterns would likely involve the loss of the carboxyl group, cleavage of the morpholine (B109124) ring, and potentially the loss of a fluorine atom. The NIST Chemistry WebBook provides mass spectral data for morpholine and its derivatives, which can serve as a reference for interpreting the fragmentation of the morpholino moiety. nist.govnist.gov For instance, the fragmentation of the morpholine ring often yields characteristic ions. researchgate.net

LC-MS is particularly suitable for analyzing benzoic acid derivatives, as it can handle these relatively polar and non-volatile compounds without the need for derivatization, which is often required for GC-MS. nih.govspringernature.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z Value |

|---|---|---|

| [M+H]+ | Protonated molecular ion | Calculated molecular weight + 1 |

| [M-COOH]+ | Fragment from loss of the carboxyl group | Molecular weight - 45 |

| Fragments of Morpholine Ring | Characteristic ions from the cleavage of the morpholine substituent | Various m/z values based on fragmentation pathways |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.infospectroscopyonline.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. researchgate.netquora.com

The presence of the carboxylic acid group would be confirmed by a very broad O-H stretching band, typically in the range of 3300-2500 cm-1, and a strong C=O (carbonyl) stretching band between 1710 and 1680 cm-1 for an aromatic acid. spectroscopyonline.com The C-O stretching of the carboxylic acid would appear in the 1320-1210 cm-1 region. spectroscopyonline.com The morpholine moiety would show C-N and C-O-C stretching vibrations. The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 region. docbrown.info The C-F bond of the fluorine substituent would also have a characteristic stretching vibration, typically in the 1400-1000 cm-1 region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carbonyl (C=O) | Stretching | 1710 - 1680 |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 |

| Aromatic (C-H) | Stretching | ~3100 - 3000 |

| Aromatic (C=C) | Stretching | ~1600 - 1450 |

| Morpholine (C-N) | Stretching | ~1250 - 1020 |

| Ether (C-O-C) | Stretching | ~1150 - 1085 |

| Aryl Fluoride (C-F) | Stretching | ~1270 - 1100 |

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of aromatic carboxylic acids. nih.govhelixchrom.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The retention of this compound would be influenced by the pH of the mobile phase due to the ionizable carboxylic acid group. nih.gov To achieve good peak shape and reproducible retention times, the mobile phase is often buffered to suppress the ionization of the acid. sielc.comresearchgate.net

A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time under specific conditions is a characteristic property that helps in its identification and quantification.

Table 4: Typical HPLC Parameters for Analysis of Aromatic Acids

| Parameter | Common Setting | Purpose |

|---|---|---|

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and buffered water | Elutes the compound from the column. pH control is crucial for acidic analytes. sielc.com |

| Detection | UV-Vis (e.g., at 254 nm) | Detects and quantifies the compound based on its UV absorbance. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

Gas Chromatography (GC)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability. nih.govresearchgate.net For this compound, the carboxylic acid group would need to be converted to a more volatile ester, such as a methyl or silyl (B83357) ester, prior to GC analysis. researchgate.net

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase. The retention time of the derivative provides a means of identification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for purity assessment and identification of trace impurities. springernature.comscholarsresearchlibrary.com

Table 5: Considerations for GC Analysis of this compound

| Step/Parameter | Description | Example |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. nih.govresearchgate.net | Esterification (e.g., with methanol/H+) or silylation (e.g., with BSTFA). |

| Column | A capillary column with a suitable stationary phase. | DB-5, HP-5ms (nonpolar), or similar. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | MS provides structural information in addition to detection. scholarsresearchlibrary.com |

| Injector/Detector Temp. | High enough to ensure volatilization without degradation. | Typically 250-300 °C. |

Compound Names Mentioned

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for separating components of a mixture, monitoring reaction progress, and assessing compound purity. libretexts.orgutexas.edu The principle of TLC is based on the differential partitioning of compounds between a stationary phase and a mobile phase. wisc.edu For a compound like this compound, which possesses polar functional groups (a carboxylic acid and a morpholine ring), its interaction with the stationary phase is a key determinant of its chromatographic behavior.

The stationary phase is typically a polar adsorbent, such as silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3), coated as a thin layer on a support like glass or metal foil. utexas.eduwisc.edu The mobile phase is a solvent or a mixture of solvents that travels up the plate via capillary action. wisc.edu The separation occurs because compounds move up the plate at different rates depending on their polarity. imsa.edu Highly polar compounds, like this compound, will have a strong affinity for the polar silica gel stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utexas.eduwisc.edu Conversely, less polar compounds interact more weakly with the stationary phase and are carried further by the mobile phase, yielding a higher Rf value.

The choice of the mobile phase is critical for achieving effective separation. libretexts.org A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The ratio of these solvents is adjusted to optimize the separation; increasing the proportion of the polar solvent (e.g., ethyl acetate) increases the eluting power of the mobile phase, causing all compounds to move further up the plate. wisc.edu For highly polar or acidic compounds like this compound, more complex solvent systems may be required. For instance, a mixture of ethyl acetate, butanol, acetic acid, and water could be employed to effectively elute strongly polar compounds. libretexts.org The inclusion of a small amount of acetic acid in the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to less "streaking" and more defined spots on the TLC plate.

The general procedure involves spotting a dilute solution of the compound onto a baseline drawn on the plate, placing the plate in a sealed chamber with the mobile phase, and allowing the solvent front to ascend near the top. wisc.edu After development, the plate is visualized, often using a UV lamp, as aromatic compounds like this one typically absorb UV light and appear as dark spots. Visualization can also be achieved by exposing the plate to iodine vapor. researchgate.net

| Stationary Phase | Mobile Phase Composition | Expected Rf Value | Rationale |

|---|---|---|---|

| Silica Gel (Polar) | 7:3 Hexane / Ethyl Acetate (Less Polar) | Low | The polar compound strongly adsorbs to the polar stationary phase and has low solubility in a less polar mobile phase, resulting in minimal movement. |

| Silica Gel (Polar) | 1:1 Hexane / Ethyl Acetate (Medium Polarity) | Medium | Increased mobile phase polarity enhances elution, moving the polar compound further up the plate for an intermediate Rf value. |

| Silica Gel (Polar) | 9:1 Ethyl Acetate / Acetic Acid (Polar, Acidic) | High | A highly polar mobile phase effectively competes for the polar compound. The acid suppresses carboxylate formation, reducing streaking and increasing mobility. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography, specifically single-crystal X-ray diffraction (SCXRD), is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. nih.gov While this method is paramount for absolute structure confirmation, specific crystal structure data for this compound has not been reported in the surveyed literature.

However, crystallographic studies of related benzoic acid derivatives provide significant insight into the likely structural features of this compound. researchgate.netresearchgate.net A recurrent and dominant structural motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers. researchgate.net These dimers are formed through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net This robust interaction is a primary driver in the crystal packing of many aromatic carboxylic acids.

Powder X-ray Diffraction (PXRD) is another valuable technique used to characterize polycrystalline materials. units.it It is particularly useful for identifying different crystalline forms (polymorphs), assessing sample purity, and for batch-to-batch quality control. nih.govunits.it The PXRD pattern is a unique fingerprint for a specific crystalline solid under defined conditions. units.it In the context of pharmaceutical development, identifying and controlling polymorphism is critical, as different crystal forms can have different physical properties. uky.edu Although a specific PXRD pattern for this compound is not publicly available, this technique would be essential in its solid-state characterization.

Physicochemical Property Prediction and Measurement in silico and in vitro

The physicochemical properties of a molecule are fundamental to understanding its behavior in chemical and biological systems. These properties can be determined experimentally in the lab (in vitro) or predicted computationally (in silico).

In silico prediction involves the use of computational models to estimate properties based on a molecule's two-dimensional structure. These methods, often based on Quantitative Structure-Property Relationships (QSPR), use mathematical algorithms and machine learning trained on large datasets of experimentally measured values. This approach is rapid, cost-effective, and allows for the early assessment of a compound's characteristics before it is synthesized. Key predicted properties include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity; aqueous solubility (logS); polar surface area (PSA); and counts of hydrogen bond donors and acceptors.

In vitro measurement refers to the experimental determination of these properties. While more time-consuming and resource-intensive, these experimental values are considered the gold standard and are used to build and validate the predictive in silico models. Rapid experimental methods have been developed to generate this critical data for a wide range of chemicals.

For this compound, several key physicochemical properties have been predicted using computational models. These values provide a profile of the molecule's expected behavior. For example, the predicted logP suggests a moderate degree of lipophilicity, while the polar surface area and hydrogen bond acceptor count indicate its potential for forming polar interactions.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C11H12FNO3 | Defines the elemental composition of the molecule. |

| Molecular Weight | 225.22 g/mol | The mass of one mole of the compound. |

| XLogP3 | 1.5 | A measure of lipophilicity; indicates how the compound partitions between an oily and an aqueous phase. |

| Hydrogen Bond Donors | 1 | The number of groups (e.g., -OH, -NH) that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The number of atoms (e.g., O, N) that can accept a hydrogen atom in a hydrogen bond. |

| Rotatable Bond Count | 2 | Indicates the conformational flexibility of the molecule. |

| Topological Polar Surface Area (TPSA) | 58.8 Ų | The surface area of polar atoms; correlates with transport properties. |

*Data sourced from computational models and databases such as PubChem.

Future Directions and Research Opportunities

Expansion of Synthetic Methodologies

The continued investigation of 3-Fluoro-4-morpholinobenzoic acid and its derivatives necessitates the development of more efficient, scalable, and versatile synthetic routes. While methods exist for the synthesis of structurally related compounds, future research could focus on expanding this chemical space.

Current synthetic paradigms often involve the multi-step preparation of precursors like 3-fluoro-4-morpholinoaniline (B119058), which is then further functionalized. google.com A typical route may start from o-fluoro-nitrobenzene, which is reduced to o-fluoroaniline, followed by the introduction of the morpholine (B109124) ring and subsequent nitration and reduction to form the key aniline (B41778) intermediate. google.com The final benzoic acid can be introduced through various carboxylation techniques.

Future synthetic explorations could include:

Direct C-H Functionalization: Investigating direct C-H activation methods to introduce the carboxylic acid group or other functionalities onto the 3-fluoro-4-morpholinophenyl core could provide more direct and atom-economical routes to a diverse range of derivatives.

Flow Chemistry and Automation: Implementing continuous flow technologies for key synthetic steps, such as nitration or reduction, could enhance safety, scalability, and consistency. Automated synthesis platforms could accelerate the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Asymmetric Synthesis: For derivatives where chirality is introduced, developing asymmetric synthesis techniques will be crucial to access single enantiomers, which often have distinct biological activities and safety profiles. numberanalytics.com

Exploration of Novel Biological Targets and Therapeutic Areas

The structural alerts within this compound suggest potential activity across several therapeutic areas. The core scaffold is present in molecules with diverse biological functions, pointing toward a broad range of potential targets that remain to be explored for this specific compound.

Kinase Inhibition: The quinazoline-4-carboxylic acid scaffold, structurally related to benzoic acids, has been identified in potent and selective inhibitors of kinases like Aurora A, a key regulator of cell division implicated in oncology. nih.govresearchgate.net Derivatives of this compound could be designed and screened as potential kinase inhibitors for cancer therapy.

Targeted Protein Degradation: The von Hippel-Lindau (VHL) E3 ligase, a key component of Proteolysis Targeting Chimeras (PROTACs), recognizes specific hydroxylated and fluorinated proline residues. nih.gov The 3-fluoro-4-morpholino motif could be explored as a novel ligand for E3 ligases or as a component of new PROTACs designed to induce the degradation of disease-causing proteins.

Antimicrobial and Antiparasitic Agents: Benzoic acid derivatives and related heterocyclic structures are known to possess antimicrobial properties. researchgate.net For instance, imidazopyridine analogues derived from a similar fluorinated benzoic acid building block have shown potent anticoccidial activity. ossila.com Screening this compound and its derivatives against a panel of bacterial and parasitic pathogens could uncover new anti-infective agents.

Central Nervous System (CNS) Targets: The morpholine ring is a common feature in many CNS-active drugs. Investigating the ability of this compound derivatives to cross the blood-brain barrier and interact with CNS targets, such as receptors or enzymes implicated in neurological and psychiatric disorders, could open new therapeutic avenues.

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. researchgate.netnih.gov These computational tools can be powerfully applied to the future development of this compound.

De Novo Design and Virtual Screening: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel derivatives of the core scaffold, optimized for predicted activity against specific targets and desirable pharmacokinetic properties. harvard.edu Large virtual libraries can be screened against computational models of biological targets to prioritize compounds for synthesis. researchgate.net

Property Prediction: ML models, including graph neural networks, can predict key drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) with increasing accuracy. astrazeneca.com This allows for the in silico filtering of potential candidates, focusing laboratory efforts on molecules with the highest probability of success. nih.gov

Target Identification and Polypharmacology: AI can analyze vast biological datasets to predict new potential targets for the this compound scaffold. It can also predict potential off-target interactions (polypharmacology), which can be harnessed for efficacy or flagged to mitigate potential side effects.

The integration of these AI/ML approaches creates a continuous design-make-test-analyze cycle, where computational predictions guide synthesis, and experimental results feed back to refine the predictive models. springernature.com

Development of Advanced Prodrug Strategies

The carboxylic acid group is an ideal handle for prodrug design, a strategy used to overcome pharmacokinetic challenges such as poor solubility or limited membrane permeability. nih.gov For this compound, whose carboxylic acid moiety is typically ionized at physiological pH, prodrug approaches are a critical area for future research. researchgate.net

Ester-Based Prodrugs: The most common prodrug strategy for carboxylic acids involves their conversion to esters. uobabylon.edu.iq This masks the polar carboxylic acid, increasing lipophilicity and facilitating absorption from the gastrointestinal tract. researchgate.net These ester prodrugs are designed to be stable until they are cleaved by esterase enzymes in the plasma or other tissues, releasing the active parent drug. uobabylon.edu.iq Research can focus on synthesizing a variety of esters (e.g., alkyl, aryl, acyloxyalkyl esters) to fine-tune the rate of hydrolysis and control the release profile of the active compound.

Carrier-Linked Prodrugs: The carboxylic acid can be linked to carrier molecules, such as amino acids or sugars, to hijack specific transporter proteins and enhance absorption or achieve targeted delivery.

Double Ester Prodrugs: For esters that are not efficiently hydrolyzed, a "double ester" or "ester-promoety" approach can be used. This involves more complex ester groups that are more readily recognized and activated by metabolic enzymes, ensuring efficient release of the parent drug.

The primary goal of these strategies is to improve the oral bioavailability and cellular penetration of this compound, thereby enhancing its therapeutic potential. nih.gov

Addressing Challenges in Cellular and In Vivo Efficacy Studies

Translating promising in vitro activity into cellular and in vivo efficacy is a major hurdle in drug development. Future research on this compound must proactively address these challenges.

Cellular Permeability: A primary challenge for this compound is likely its cellular uptake due to the polar carboxylic acid group. researchgate.net Prodrug strategies are a direct solution. Furthermore, cellular efficacy assays must be carefully designed to distinguish between a lack of target engagement and poor compound penetration. High-content imaging and other advanced cellular assays can provide more nuanced insights into a compound's behavior within a cellular context.

Metabolic Stability: The morpholine ring and the fluoro-aromatic system are potential sites of metabolism by cytochrome P450 enzymes. In vitro metabolism studies using liver microsomes or hepatocytes will be essential to identify potential metabolic liabilities and guide the design of more stable derivatives.

Bridging In Vitro and In Vivo Data: A significant challenge is the frequent disconnect between in vitro potency (e.g., enzyme inhibition IC50) and cellular or in vivo activity. As demonstrated in other systems, a compound with weaker affinity in a purified system may exhibit potent cellular effects due to factors like favorable accumulation or cooperativity. nih.gov Therefore, relying solely on biochemical assays can be misleading. It is crucial to advance promising compounds into cellular and then animal models early to assess their true therapeutic potential.

Development of Relevant Animal Models: The selection and use of appropriate animal models of disease are critical for evaluating in vivo efficacy. These models must accurately recapitulate the human disease state to provide meaningful data on the potential of this compound or its derivatives as a therapeutic agent.

By anticipating and addressing these challenges, researchers can more effectively translate the chemical promise of this compound into tangible therapeutic candidates.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-morpholinobenzoic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a fluorinated benzoic acid precursor with morpholine. Key parameters include:

- Catalyst selection : Use of polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2CO3) to facilitate substitution without hydrolysis of the fluorine group .

- Temperature control : Reactions performed at 80–100°C to balance reactivity and minimize side reactions like decarboxylation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product with >95% purity. Yield optimization may require iterative adjustment of stoichiometry (morpholine:fluorobenzoate ratio ≥1.2:1) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect signals for morpholine protons (δ 3.6–3.8 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm, coupling patterns dependent on fluorine’s para position) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of competing fluorinated byproducts .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 240.1) .

Q. What strategies are effective for resolving contradictions in purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodological Answer :

- Cross-validation : Combine HPLC (for organic impurities) with ion chromatography (for inorganic salts) and Karl Fischer titration (for water content) .

- Elemental analysis : Discrepancies >0.3% for C/H/N may indicate residual solvents or coordination complexes, necessitating TGA-MS to identify non-volatile contaminants .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to compare electron density maps. Fluorine’s electronegativity reduces electron density at the carboxyl group, lowering pKa by ~1 unit versus non-fluorinated analogs .

- Kinetic Studies : Monitor SNAr reactivity under varying pH using stopped-flow spectroscopy; fluorine’s meta-directing effect slows morpholine substitution relative to chloro or nitro analogs .

Q. What experimental approaches can elucidate the compound’s potential as a kinase inhibitor scaffold in medicinal chemistry?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). The morpholine group’s oxygen atoms may form hydrogen bonds with Lys721, while fluorine enhances hydrophobic interactions .

- In vitro Assays : Test IC50 values against recombinant kinases using fluorescence polarization. Compare with 4-methoxy or 4-nitro derivatives to establish structure-activity relationships (SAR) .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, DMSO (δ = 26.4 MPa¹/²) enhances solubility versus hexane (δ = 14.9 MPa¹/²) due to polar interactions .

- High-Throughput Screening : Use automated liquid handlers to test solubility in 96-well plates with solvents graded by polarity (e.g., water, THF, acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。